
tert-Octylamine
Overview
Description
tert-Octylamine (IUPAC: 2,4,4-trimethyl-2-pentanamine; CAS 107-45-9) is a branched aliphatic amine with the molecular formula C₈H₁₉N and a molecular weight of 129.24 g/mol. It is a colorless liquid with a pungent ammonia-like odor, a density of 0.805 g/mL at 25°C, and a boiling point of 137–143°C . The compound is insoluble in water but miscible with most organic solvents, including hexane, diethyl ether, and ethyl acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ritter Reaction: The most common method for synthesizing tert-Octylamine involves the Ritter reaction. This reaction transforms a nitrile into an N-alkyl amide using electrophilic alkylating reagents.
Alternative Methods: Another method involves the reaction of diisobutylene with benzyl cyanide under the action of concentrated sulfuric acid and water to form N-tert-octyl phenylacetamide.
Industrial Production Methods: Industrial production of this compound often employs the Ritter reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Octylamine can undergo oxidation reactions to form nitroso-tert-octane.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperoxybenzoic acid, peroxyacetic acid.
Acids: Sulfuric acid for the Ritter reaction.
Hydrolyzing Agents: Acidation enzymes for hydrolysis of intermediates.
Major Products:
Nitroso-tert-octane: Formed from the oxidation of this compound.
N-tert-octyl phenylacetamide: An intermediate in the synthesis of this compound.
Scientific Research Applications
Catalytic Applications
Tert-octylamine serves as a precursor for the synthesis of novel ligands used in catalysis. Recent studies have demonstrated its effectiveness in creating N-alkyl N-heterocyclic carbenes (NHCs), which are crucial for various catalytic processes.
Case Study: Imidazolium Ligands
A study reported the synthesis of this compound-derived imidazolium salts, which exhibited significant catalytic activity. The synthesis involved the condensation of this compound with glyoxal, yielding high purity and yield without the need for extensive purification methods . The resulting ligands showed enhanced steric properties compared to their t-butyl counterparts, making them suitable for catalyzing reactions in organic synthesis.
Organic Synthesis
This compound is utilized in organic synthesis as a reagent for various transformations. Its reactivity allows it to participate in dehydrogenation and nitrile formation processes.
Case Study: Ammonolytic Transfer Dehydrogenation
In a recent investigation, this compound was used as a model reactant in ammonolytic transfer dehydrogenation reactions. The study found that this compound could be efficiently converted to octanenitrile using alkenes as hydrogen scavengers under specific conditions (200 °C, 1.5 bar ethylene) with high conversion rates (up to 96%) . This method highlights the compound's utility in producing valuable nitriles from simple amines.
Solubility Studies
Understanding the solubility characteristics of this compound is essential for its application in various chemical processes. Research has shown that this compound exhibits unique solubility properties when mixed with water and other solvents.
Data Table: Solubility of this compound
Solvent | Solubility (g/100 mL) |
---|---|
Water | Low |
Ethanol | Moderate |
Hexane | High |
This data indicates that while this compound is not highly soluble in water, it dissolves well in organic solvents like hexane, making it suitable for applications requiring phase separation.
Environmental and Safety Considerations
While this compound has beneficial applications, it also poses environmental and health risks. It is classified as harmful to aquatic organisms and may cause irritation upon contact with skin or respiratory systems . Understanding these risks is crucial for safe handling and application in industrial settings.
Mechanism of Action
The mechanism of action of tert-Octylamine primarily involves its role as an intermediate in chemical reactions. In the Ritter reaction, this compound is formed through the electrophilic addition of a carbenium ion to a nitrile, followed by hydrolysis of the resulting nitrilium ion to yield the amide . This mechanism highlights the compound’s ability to participate in complex organic transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Amines
tert-Butylamine (C₄H₁₁N)
Key Differences :
- tert-Butylamine’s lower molecular weight and higher volatility make it less suitable for high-temperature reactions compared to this compound.
- This compound’s bulky structure enhances steric hindrance, favoring selective N-alkylation in pharmaceutical syntheses (e.g., TLR7 agonist 19f with 7.6x potency over analogs) .
Di-tert-butylamine (C₈H₁₉N)
Functional Contrast :
- Di-tert-butylamine’s symmetrical structure reduces steric effects, enabling use as a ligand in coordination chemistry.
- This compound’s asymmetric branching improves solubility in nonpolar media, critical for metal ion extraction processes .
tert-Octylsalicylaldoxime
Synergy : this compound’s reactivity with hydroxylamine hydrochloride enables efficient oxime formation, underscoring its role in industrial chelators .
Biological Activity
tert-Octylamine, a branched-chain amine with the chemical formula CHN, has garnered attention for its diverse biological activities. This article reviews the compound's biological effects, including its pharmacological properties, potential therapeutic applications, and safety concerns based on recent studies and case evaluations.
- Molecular Formula: CHN
- CAS Number: 107-45-9
- Structure: this compound is characterized by a tertiary amine structure, which influences its reactivity and biological interactions.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various microorganisms. A study demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing antimicrobial agents.
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
2. Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxicity in certain cancer cell lines. For example, it has been tested against HeLa cells (cervical cancer) and MCF-7 cells (breast cancer), revealing dose-dependent effects on cell viability.
Cell Line | IC (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
3. Histamine Release
this compound is noted for its ability to release histamine when administered intravenously. This property can lead to various physiological responses such as hypotension and tachycardia. A case study highlighted instances of adverse reactions in occupational settings where exposure occurred.
The biological activity of this compound is attributed to several mechanisms:
- Histamine Release: It acts as a potent histamine releaser, contributing to allergic reactions and other histamine-mediated effects.
- Cell Membrane Interaction: The lipophilic nature of this compound allows it to integrate into cell membranes, potentially disrupting cellular integrity and function.
- Enzyme Inhibition: Preliminary findings suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although further research is needed to clarify these interactions.
Case Studies
Case Study 1: Occupational Exposure
A report documented visual disturbances among workers exposed to this compound in industrial settings. Symptoms included blurred vision and ocular irritation, emphasizing the need for proper safety measures when handling this compound.
Case Study 2: Cytotoxicity in Cancer Research
In a controlled laboratory setting, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant cell death at higher concentrations, warranting further investigation into its potential as an anticancer agent.
Safety Profile
While this compound shows promise in various biological applications, safety concerns must be addressed:
- Toxicity: Chronic exposure may lead to dermatitis and respiratory issues. Acute toxicity can result in gastrointestinal disturbances and skin irritation.
- Regulatory Status: Due to its reactivity and potential health risks, this compound is regulated in many jurisdictions, necessitating careful handling protocols.
Q & A
Q. Basic: What are the optimal conditions for synthesizing tert-Octylamine derivatives via N-alkylation?
Answer:
The synthesis of tert-octylamine derivatives via N-alkylation typically involves refluxing tert-octylamine with acyl chlorides or alkyl halides in dichloromethane (CH₂Cl₂) using triethylamine (NEt₃) as a base. For example, in TLR7 agonist synthesis, tert-octylamine reacts with 6-chloroimidazopyridine under Buchwald–Hartwig conditions (Pd catalysis) to yield N6-substituted intermediates . Purification is achieved via column chromatography (e.g., 20% EtOAc–hexane), with yields exceeding 90% under optimized conditions .
Q. Advanced: How does steric hindrance in this compound influence its reactivity in transition-metal-catalyzed coupling reactions?
Answer:
The bulky 2,4,4-trimethylpentan-2-amine structure of tert-octylamine introduces significant steric effects, which can both enhance selectivity and limit reaction efficiency. In Buchwald–Hartwig couplings, steric hindrance at the N6 position of imidazopyridines reduces undesired side reactions but may lower yields in Suzuki couplings due to restricted access to the catalytic site . For instance, N6-cyclohexylmethyl derivatives show improved TLR7 agonism compared to linear alkyl chains, highlighting the balance between steric bulk and electronic effects . Computational modeling of ligand–catalyst interactions is recommended to optimize steric parameters .
Q. Basic: What analytical techniques are recommended for characterizing this compound purity and structural identity?
Answer:
Key methods include:
- NMR spectroscopy : Confirm structural identity via characteristic peaks (e.g., δ 1.0–1.5 ppm for methyl groups) .
- Gas chromatography–mass spectrometry (GC-MS) : Verify purity (>98%) and detect volatile impurities .
- Polarimetry : Assess enantiomeric purity if chiral derivatives are synthesized .
- LogP determination : Use shake-flask methods to evaluate hydrophobicity (LogP = 3.2 for tert-octylamine), critical for solubility studies .
Q. Advanced: How can contradictory reactivity data for this compound in Suzuki–Miyaura couplings be resolved?
Answer:
Contradictions in Suzuki coupling yields (e.g., mediocre yields with C6-substituted imidazopyridines vs. improved results using nitro-group-activated intermediates) arise from electronic and steric factors . To resolve these:
Electronic tuning : Introduce electron-withdrawing groups (e.g., nitro) to enhance oxidative addition efficiency .
Precatalyst screening : Test Pd(OAc)₂/XPhos systems for sterically hindered substrates.
Reaction profiling : Use in situ IR or HPLC to monitor intermediate stability and catalyst turnover .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Ventilation : Ensure fume hood use to prevent aerosol inhalation (PAC-1: 0.85 ppm) .
- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to irritation risks .
- Spill management : Neutralize with dilute acetic acid and absorb with inert materials .
- Storage : Keep in airtight containers away from oxidizers (flash point: 43°C) .
Q. Advanced: What strategies improve the aqueous solubility of this compound derivatives for biomedical applications?
Answer:
- Co-solvent systems : Use DMSO/water mixtures (≤10% v/v) to dissolve hydrophobic derivatives without precipitation .
- Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) via post-synthetic modifications .
- Nanoparticle encapsulation : Employ liposomal or polymeric carriers to enhance bioavailability .
- pH adjustment : Protonate the amine group at low pH (<3) to increase water solubility .
Q. Basic: How should researchers document this compound synthesis procedures for reproducibility?
Answer:
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Experimental section : Specify reagent stoichiometry (e.g., 1:3 molar ratio of substrate to tert-octylamine), solvent volumes, and purification gradients .
- Supporting information : Include NMR spectra, HPLC chromatograms, and crystallographic data (if available) .
- Safety data : Reference CAS 107-45-9 and MSDS warnings .
Q. Advanced: How can computational modeling predict this compound’s interactions in enzyme-binding sites?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like TLR7 .
- MD simulations : Analyze conformational stability of tert-octylamine–protein complexes over 100-ns trajectories .
- QSAR models : Correlate substituent bulk (e.g., molar refractivity) with biological activity to guide analog design .
Properties
IUPAC Name |
2,4,4-trimethylpentan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-7(2,3)6-8(4,5)9/h6,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJIUJYANDSEKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021886 | |
Record name | tert-Octylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Pentanamine, 2,4,4-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
107-45-9 | |
Record name | 2,4,4-Trimethyl-2-pentanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Octylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Octylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pentanamine, 2,4,4-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | tert-Octylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3,3-tetramethylbutylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERT-OCTYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S84LIL883B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.